![molecular formula C5H12N4O6Pt+2 B13444921 [SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum is a platinum-based coordination compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a candidate for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum typically involves the reaction of platinum precursors with 2-pyrrolidinemethanamine and nitrate ions. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired coordination complex. The process may involve multiple steps, including the purification of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the nitrate or pyrrolidinemethanamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while reduction could produce platinum(II) complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands.
科学的研究の応用
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum has several scientific research applications:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: It is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound is being investigated for its anticancer properties, as platinum-based drugs are known to be effective in treating certain types of cancer.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of [SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum involves its interaction with biological molecules. The platinum center can form covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of cellular processes. This interaction can trigger cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include DNA crosslinking and the disruption of protein function.
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with improved side effect profiles compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
[SP-4-3-®]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum is unique due to its specific ligand structure, which may confer different reactivity and selectivity compared to other platinum-based compounds
特性
分子式 |
C5H12N4O6Pt+2 |
|---|---|
分子量 |
419.26 g/mol |
IUPAC名 |
platinum(4+);pyrrolidin-2-ylmethanamine;dinitrate |
InChI |
InChI=1S/C5H12N2.2NO3.Pt/c6-4-5-2-1-3-7-5;2*2-1(3)4;/h5,7H,1-4,6H2;;;/q;2*-1;+4 |
InChIキー |
FRYQFMQCHFRQHD-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CN.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


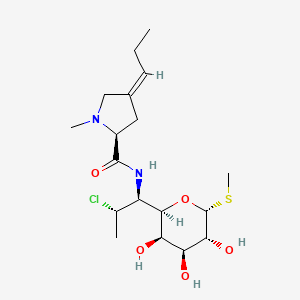
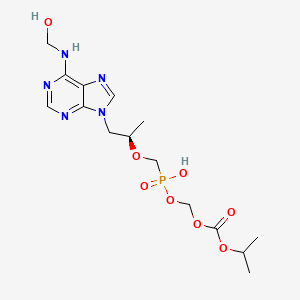
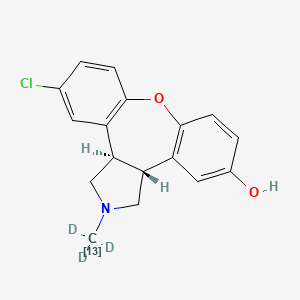
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
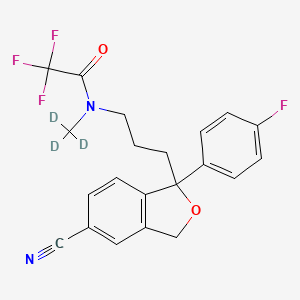
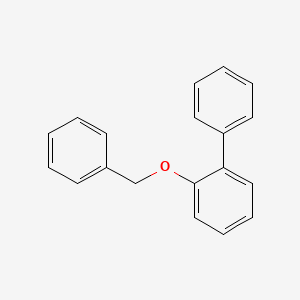
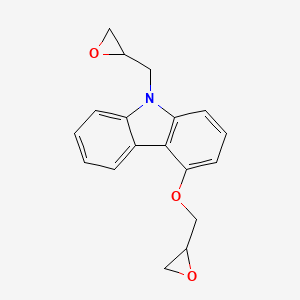

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)
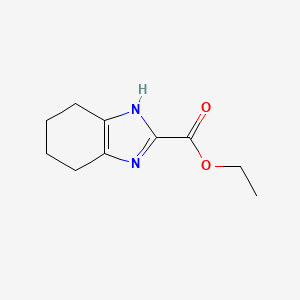
![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
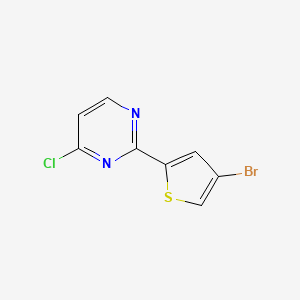
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)

